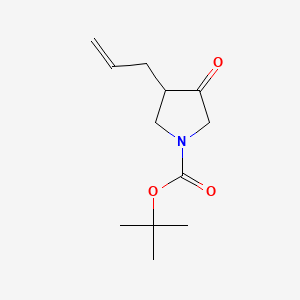

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-oxo-4-prop-2-enylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOLWIQHDLUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901163915 | |

| Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120871-73-0 | |

| Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120871-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate" properties

An In-Depth Technical Guide to tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate: Synthesis, Characterization, and Application

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrrolidine ring system is a privileged scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its conformational rigidity and the ability to project substituents in defined three-dimensional space make it an ideal building block for targeting complex protein binding sites. Within this class of molecules, tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (CAS No. 120871-73-0) emerges as a particularly valuable intermediate.[1]

This technical guide provides an in-depth analysis of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, the logic of its characterization, and the strategic potential of its unique trifunctional architecture—a ketone, a synthetically versatile allyl group, and a removable Boc-protecting group. This combination of features makes it a powerful platform for generating diverse molecular libraries and accelerating the discovery of novel therapeutics.

Physicochemical Properties and Safety Profile

A comprehensive understanding of a compound's physical and safety characteristics is foundational to its effective use in a laboratory setting.

Core Properties

The key physicochemical identifiers and properties for tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate are summarized below. While experimental data for properties like melting and boiling points are not widely published, its structural features suggest it is a high-boiling liquid or a low-melting solid at standard temperature and pressure.

| Property | Value | Source(s) |

| CAS Number | 120871-73-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₉NO₃ | [1][2] |

| Molecular Weight | 225.28 g/mol | [1][2] |

| Synonyms | tert-butyl 3-oxo-4-(prop-2-en-1-yl)pyrrolidine-1-carboxylate | [1] |

| Storage | 2-8°C, Sealed in dry conditions | [1] |

Safety & Handling

Specific GHS hazard data for the title compound is not extensively documented. However, based on the known hazards of its precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS: 101385-93-7), and general principles of chemical safety, prudent handling is required.[4][5]

| Hazard Class | Statement | Precautionary Measures | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | [4] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [5] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously. | [5] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

Expert Insight: The allyl group does not fundamentally alter the core hazards associated with the parent ketone. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Synthesis and Purification Workflow

The most logical and common route to tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is via the α-allylation of its direct precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate. The overall synthetic workflow is visualized below.

Caption: Overall synthetic workflow from glycine to the target molecule.

Experimental Protocol: α-Allylation

This protocol describes the key transformation from the commercially available precursor. The causality behind each step is critical for success.

-

Reaction Setup & Inert Atmosphere:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the ketone).

-

Cool the flask to -78 °C using an acetone/dry ice bath.

-

Causality: The use of anhydrous solvent and an inert atmosphere is crucial to prevent quenching of the strong, non-nucleophilic base by water or reaction with oxygen. The low temperature (-78 °C) is essential to control the formation of the kinetic lithium enolate and prevent side reactions like self-condensation.

-

-

Enolate Formation:

-

Slowly add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) to the stirred THF.

-

In a separate flask, dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in a minimum amount of anhydrous THF.

-

Add the ketone solution dropwise to the base solution at -78 °C over 20-30 minutes.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Causality: Using a strong, sterically hindered base like LDA ensures rapid and complete deprotonation at the less-substituted α-carbon (C4), leading to the formation of the desired kinetic enolate. Adding the ketone to the base (inverse addition) maintains an excess of base, minimizing self-condensation of the ketone.

-

-

Electrophilic Quench (Allylation):

-

Add allyl bromide (1.2 eq) dropwise to the enolate solution, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature overnight.

-

Causality: A slight excess of the allyl bromide electrophile ensures complete consumption of the valuable enolate intermediate. Maintaining a low temperature during addition prevents uncontrolled side reactions.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: The NH₄Cl quench neutralizes any remaining strong base and protonates the enolate without causing hydrolysis of the Boc group. Column chromatography is effective for separating the slightly more nonpolar product from the unreacted starting material and any polar impurities.

-

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While raw spectra are best consulted directly[6], the expected data provides a reliable benchmark for validation.

| Technique | Functional Group | Expected Chemical Shift / Signal |

| ¹H NMR | Boc (t-Butyl) | ~1.4-1.5 ppm (singlet, 9H) |

| Allyl (-CH₂-) | ~2.5-2.7 ppm (multiplet, 2H) | |

| Allyl (=CH₂) | ~5.0-5.2 ppm (multiplet, 2H) | |

| Allyl (-CH=) | ~5.6-5.8 ppm (multiplet, 1H) | |

| Pyrrolidine Ring | ~3.4-4.2 ppm (complex multiplets, 5H) | |

| ¹³C NMR | Boc (C(CH₃)₃) | ~28 ppm |

| Boc (C(CH₃)₃) | ~80 ppm | |

| Allyl (-CH₂-) | ~35-40 ppm | |

| Allyl (=CH₂) | ~117 ppm | |

| Allyl (-CH=) | ~135 ppm | |

| Pyrrolidine Ring | ~45-60 ppm | |

| Ketone (C=O) | ~205-210 ppm | |

| Carbamate (C=O) | ~154 ppm | |

| FT-IR | Ketone C=O Stretch | ~1740-1750 cm⁻¹ (strong) |

| Carbamate C=O Stretch | ~1690-1700 cm⁻¹ (strong) | |

| Alkene C=C Stretch | ~1640 cm⁻¹ (medium) | |

| Mass Spec | Molecular Ion | [M+H]⁺ = 226.14 m/z; [M+Na]⁺ = 248.12 m/z |

Expert Insight: In ¹H NMR, the diastereotopic protons on the pyrrolidine ring often exhibit complex splitting patterns due to conformational restriction, which is a hallmark of this scaffold. The presence of two distinct, strong carbonyl stretches in the IR spectrum is a key indicator of the ketone and the carbamate functional groups.

Chemical Reactivity & Applications in Drug Discovery

The synthetic power of this intermediate lies in the orthogonal reactivity of its three primary functional groups. This allows for sequential, controlled modifications to build molecular complexity.

Caption: Key reactive sites and potential synthetic transformations.

Case Study: Application in a Multicomponent Reaction

A prime example of this molecule's utility is found in its application in a Ugi-type multicomponent reaction to rapidly construct complex scaffolds. A patented procedure uses tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate as the ketone component to synthesize an advanced intermediate.[7]

Reaction: Ugi reaction with ammonium trifluoroacetate and 2-nitrophenyl isocyanide.

Protocol Synopsis:

-

Reactant Charging: In a reaction vessel under a nitrogen atmosphere, combine tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (1.0 eq), ammonium trifluoroacetate (2.0 eq), and 2-nitrophenyl isocyanide (1.7 eq) in 2,2,2-trifluoroethanol (TFE) as the solvent.

-

Reaction Conditions: Heat the stirred mixture to 60 °C and maintain overnight.

-

Workup: After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue to yield the product, tert-butyl 4-allyl-3-[(2-nitrophenyl)carbamoyl]-3-[(trifluoroacetyl)amino]-pyrrolidine-1-carboxylate.[7]

Mechanistic Insight: This reaction showcases the power of using the ketone as an electrophilic handle. The ketone, amine source (ammonia from the salt), isocyanide, and acid component combine in a single pot to form an α-acylamino amide product. This strategy allows for the installation of two new substituents at the C4 position in one step, a highly efficient method for library generation in a drug discovery context. The resulting product is a direct precursor to complex boronic acid derivatives, which are valuable pharmacophores.[7]

Conclusion

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is more than a simple building block; it is a strategic platform for chemical innovation. Its trifunctional nature provides chemists with a modular and predictable toolkit for elaborating the pyrrolidine core. By understanding the principles of its synthesis, characterization, and orthogonal reactivity, research and development teams can leverage this compound to efficiently navigate complex synthetic challenges and accelerate the journey from hit identification to lead optimization.

References

-

PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Semantic Scholar. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]

- Google Patents.

-

University of Wisconsin-Madison. Approximating Proton NMR Chemical Shifts. [Link]

-

PubChemLite. Tert-butyl 3-oxopyrrolidine-1-carboxylate (C9H15NO3). [Link]

-

PubChem. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. [Link]

- Google Patents. Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

PubChem. Tert-butyl 3-oxo-4-propylpyrrolidine-1-carboxylate. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chongqing Chemdad Co., Ltd. tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate. [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

-

National Institutes of Health (NIH). Metabolically Stable tert-Butyl Replacement. [Link]

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

-

MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

-

CAS Common Chemistry. 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester. [Link]

Sources

- 1. tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate - CAS:120871-73-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate | 120871-73-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1-tert-Butoxycarbonyl-3-pyrrolidone | 101385-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate(120871-73-0) 1H NMR spectrum [chemicalbook.com]

- 7. 3336-58-1 | Ammonium trifluoroacetate | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Characterization of Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

Introduction: A Key Intermediate in Modern Drug Discovery

tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is a pivotal synthetic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a pyrrolidinone core, a strategically placed allyl group, and a tert-butyloxycarbonyl (Boc) protecting group, make it a versatile building block for the synthesis of complex molecular architectures. Notably, this compound serves as a crucial precursor in the development of potent arginase inhibitors, a class of therapeutic agents with potential applications in oncology, cardiovascular diseases, and immunology.[1][2][3] The precise characterization of this intermediate is paramount to ensure the purity, identity, and quality of the final active pharmaceutical ingredients. This guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate, offering field-proven insights for researchers and drug development professionals.

Molecular Structure

The structural formula of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is presented below. The molecule has a molecular formula of C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol .

Caption: Synthetic workflow for tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for confirming the presence of key functional groups and determining the connectivity of protons within the molecule.

Experimental Data

The following ¹H NMR data has been reported for tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate in deuterated chloroform (CDCl₃) at 400 MHz. [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 5.74 | m | 1H | - | -CH=CH₂ |

| 5.09 | m | 2H | - | -CH=CH ₂ |

| 4.02 | m | 1H | - | Pyrrolidine-H |

| 3.88 | d | 1H | 19.4 | Pyrrolidine-H |

| 3.68 | d | 1H | 19.4 | Pyrrolidine-H |

| 3.31 | dd | 1H | 9.4, 8.3 | Pyrrolidine-H |

| 2.65 | m | 1H | - | Allyl-CH ₂ |

| 2.54 | m | 1H | - | Allyl-CH ₂ |

| 2.18 | m | 1H | - | Pyrrolidine-H |

| 1.45 | s | 9H | - | -C(CH ₃)₃ |

Interpretation:

-

The signals in the olefinic region (δ 5.74 and 5.09 ppm) are characteristic of the vinyl protons of the allyl group.

-

The complex multiplets and doublets between δ 2.18 and 4.02 ppm correspond to the protons on the pyrrolidinone ring and the methylene protons of the allyl group. The large geminal coupling constant (J = 19.4 Hz) for the protons at δ 3.88 and 3.68 ppm is indicative of diastereotopic protons adjacent to a stereocenter.

-

The sharp singlet at δ 1.45 ppm, integrating to 9 protons, is the characteristic signal for the tert-butyl group of the Boc protecting group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~208 | C=O (ketone) | Typical chemical shift for a five-membered ring ketone. |

| ~154 | C=O (carbamate) | Characteristic chemical shift for the carbonyl of a Boc group. |

| ~134 | -C H=CH₂ | Alkene carbon. |

| ~118 | -CH=C H₂ | Terminal alkene carbon. |

| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~55-60 | Pyrrolidine-C | Carbons adjacent to the nitrogen atom. |

| ~45-50 | Pyrrolidine-C | Other pyrrolidine ring carbons. |

| ~35 | Allyl-C H₂ | Methylene carbon of the allyl group. |

| ~28 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 226.14 | [M+H]⁺ |

| 248.12 | [M+Na]⁺ |

| 170.10 | [M+H - C₄H₈]⁺ |

| 126.08 | [M+H - Boc]⁺ |

Interpretation:

-

In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 226.14.

-

Adducts with sodium, [M+Na]⁺, are also commonly observed.

-

A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (C₄H₈) or the entire Boc group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group | Vibration |

| ~2975 | C-H (alkane) | Stretch |

| ~1745 | C=O (ketone) | Stretch |

| ~1695 | C=O (carbamate) | Stretch |

| ~1645 | C=C (alkene) | Stretch |

| ~1160 | C-N | Stretch |

Interpretation:

-

The spectrum is expected to be dominated by two strong carbonyl stretching bands: one for the ketone (~1745 cm⁻¹) and one for the carbamate of the Boc group (~1695 cm⁻¹).

-

The presence of the allyl group should be confirmed by a C=C stretching vibration around 1645 cm⁻¹.

-

The C-H stretching of the alkyl groups will be observed around 2975 cm⁻¹.

Applications in Drug Discovery

tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is a valuable building block for the synthesis of highly functionalized pyrrolidine derivatives. Its primary application lies in the synthesis of arginase inhibitors. [1][2]Arginase is an enzyme that plays a role in various pathological conditions, and its inhibition is a promising therapeutic strategy for diseases such as cancer, asthma, and cystic fibrosis. [3]The allyl group on the pyrrolidine ring serves as a synthetic handle for further chemical modifications, allowing for the introduction of diverse functionalities to optimize the pharmacological properties of the final drug candidates.

Conclusion

The comprehensive characterization of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is essential for its effective use in drug discovery and development. This guide has provided a detailed overview of its synthesis and spectroscopic analysis, combining experimental data with scientifically grounded predictions. By adhering to these characterization principles, researchers can ensure the quality and integrity of this key synthetic intermediate, thereby facilitating the advancement of novel therapeutics.

References

-

ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of... Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved January 10, 2026, from [Link]

- Google Patents. (2020). (12) United States Patent.

-

PubMed Central. (2025). Synthesis of Arginase Inhibitors: An Overview. Retrieved January 10, 2026, from [Link]

-

PubMed. (2018). Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. Retrieved January 10, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Arginase Inhibitors: An Overview. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2025). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved January 10, 2026, from [Link]

-

SciSpace. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Retrieved January 10, 2026, from [Link]

-

European Patent Office. (2022). 3-ACETAMIDO-4-ALLYL-N-(TERT-BUTYL)PYRROLIDINE-3-CARBOXAMIDE - EP 3621954 B1. Retrieved January 10, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved January 10, 2026, from [Link]

-

PubMed Central. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2025). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry | Request PDF. Retrieved January 10, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved January 10, 2026, from [Link]

-

ScienceDirect. (2024). Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. Retrieved January 10, 2026, from [Link]

-

RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved January 10, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Spectral Analysis of tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

This guide provides an in-depth analysis of the spectral characterization of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate , a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the methodologies and interpretation of spectroscopic data essential for structural elucidation and quality control. We will delve into the causality behind experimental choices, ensuring a robust and validated understanding of the molecule's spectral fingerprint.

Introduction: The Structural Imperative

In the landscape of medicinal chemistry, the pyrrolidinone core is a privileged scaffold, forming the backbone of numerous therapeutic agents. The title compound, tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (Molecular Formula: C₁₂H₁₉NO₃, Molecular Weight: 225.28 g/mol ), is a versatile building block.[1] Its unique combination of a protected amine, a ketone, and a reactive allyl group makes it a valuable precursor for complex molecular architectures.

Accurate and unambiguous structural confirmation is paramount to ensure the integrity of the synthetic route and the purity of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides a non-destructive, detailed view of the molecular structure. This guide will systematically dissect the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

Caption: Molecular Structure of the title compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of protons.

Field-Proven Experimental Protocol

Rationale: The choice of solvent and acquisition parameters is critical for obtaining a high-quality, reproducible spectrum. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubility and the positioning of its residual solvent peak in a clear region of the spectrum. A 400 MHz spectrometer provides a good balance of resolution and accessibility.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃. The use of a vial for initial dissolution ensures homogeneity before transferring the solution to a 5 mm NMR tube.

-

Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer.

-

Data Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

-

Acquisition Time (AQ): Set to ~3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is employed to allow for full relaxation of all protons, which is crucial for accurate integration.

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Referencing: The spectrum is referenced to the residual CHCl₃ peak at δ 7.26 ppm.

-

In-Depth Spectral Interpretation and Data

The ¹H NMR spectrum of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate provides a clear and unambiguous fingerprint of its structure. The data presented here is consistent with that reported in the literature.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.74 | m | 1H | -CH =CH₂ (Allyl) |

| 5.09 | m | 2H | -CH=CH₂ (Allyl) |

| 4.02 | m | 1H | Pyrrolidine Ring Proton |

| 3.88 | d, J=19.4 Hz | 1H | Pyrrolidine Ring Proton |

| 3.68 | d, J=19.4 Hz | 1H | Pyrrolidine Ring Proton |

| 3.31 | dd, J=9.4, 8.3 Hz | 1H | Pyrrolidine Ring Proton |

| 2.65 | m | 1H | Allyl CH₂ or Pyrrolidine CH |

| 2.54 | m | 1H | Allyl CH₂ or Pyrrolidine CH |

| 2.18 | m | 1H | Allyl CH₂ or Pyrrolidine CH |

| 1.45 | s | 9H | -C(CH₃ )₃ (Boc) |

Analysis of Key Regions:

-

Allyl Group (δ 5.09-5.74): The characteristic downfield signals confirm the presence of the vinyl group. The multiplet at δ 5.74 corresponds to the internal methine proton, coupled to both the terminal vinyl protons and the allylic methylene protons. The multiplet at δ 5.09 represents the two terminal vinyl protons.

-

Pyrrolidinone Ring (δ 2.18-4.02): The protons on the five-membered ring appear as a series of complex multiplets and doublets. The significant splitting observed, such as the geminal coupling shown by the distinct doublets at δ 3.88 and δ 3.68 (J = 19.4 Hz), is characteristic of a rigid ring system. These two protons are diastereotopic due to the adjacent chiral center at C3.

-

Boc Protecting Group (δ 1.45): A sharp singlet with an integration of 9H at δ 1.45 is the unmistakable signature of the tert-butyl group. Its singlet nature arises from the magnetic equivalence of the nine protons and the absence of adjacent protons for coupling.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is typically used to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to provide a spectrum with singlets for each unique carbon.

-

Relaxation Delay (D1): A 2-second delay is standard.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required, often taking 30-60 minutes to acquire.

-

Predicted Spectral Interpretation

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~208 | C=O (Ketone) | Ketone carbonyls typically appear significantly downfield. |

| ~170 | C=O (Carbamate) | The carbamate carbonyl is less deshielded than the ketone. |

| ~134 | -C H=CH₂ (Allyl) | The internal sp² carbon of the allyl group. |

| ~118 | -CH=C H₂ (Allyl) | The terminal sp² carbon of the allyl group. |

| ~80 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~50-60 | Pyrrolidine Ring Carbons | Aliphatic carbons adjacent to nitrogen and carbonyls. |

| ~35 | C H₂-CH=CH₂ (Allyl) | The sp³ carbon of the allyl group. |

| 28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Rationale: ATR-FTIR is the method of choice for this compound as it requires minimal sample preparation and is suitable for solids or oils. It provides high-quality, reproducible spectra.

-

Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the neat compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted Spectral Interpretation

Based on the functional groups present and data from similar structures like N-Boc-3-pyrrolidinone[3], the following characteristic absorption bands are expected:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | =C-H (Alkene) |

| ~2980-2850 | C-H Stretch | -C-H (Aliphatic) |

| ~1750 | C=O Stretch | Ketone (in a 5-membered ring) |

| ~1695 | C=O Stretch | Carbamate (Boc group) |

| ~1645 | C=C Stretch | Alkene |

Analysis of Key Bands:

-

Carbonyl Region: Two distinct and strong C=O stretching bands are the most prominent features. The ketone carbonyl in a five-membered ring is expected at a higher frequency (~1750 cm⁻¹) due to ring strain. The carbamate carbonyl of the Boc group is predicted to appear at a slightly lower frequency (~1695 cm⁻¹).

-

C-H Stretching Region: The spectrum will show absorptions just above 3000 cm⁻¹ for the sp² C-H bonds of the allyl group, and absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the pyrrolidine ring and Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Experimental Protocol: Electrospray Ionization (ESI)

Rationale: ESI is a soft ionization technique ideal for this moderately polar molecule. It typically produces protonated molecular ions ([M+H]⁺) with minimal fragmentation, allowing for clear determination of the molecular weight.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Predicted Spectral Interpretation and Fragmentation

While specific experimental mass spectral data is not publicly available, the expected results can be confidently predicted based on the molecular formula and the well-documented behavior of N-Boc protected compounds.

Expected Molecular Ions:

-

[M+H]⁺: The protonated molecule would be observed at m/z 226.3.

-

[M+Na]⁺: The sodium adduct is also commonly observed at m/z 248.3.

Characteristic Fragmentation Pathway:

The N-Boc group is known to undergo characteristic fragmentation under MS conditions. The primary fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Caption: Predicted ESI-MS fragmentation of the title compound.

This fragmentation pattern is a key diagnostic tool. The observation of a base peak corresponding to the molecular ion and significant fragments at [M-56]⁺ and/or [M-100]⁺ would provide strong evidence for the presence of the N-Boc protected pyrrolidinone structure.

Conclusion: A Unified Structural Portrait

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and self-validating confirmation of the structure of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate . The ¹H NMR data precisely maps the proton environment, while IR spectroscopy confirms the presence of key functional groups (ketone, carbamate, alkene). Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns of the Boc protecting group. Together, these techniques form an indispensable toolkit for the rigorous characterization of this important synthetic intermediate, ensuring its quality and suitability for downstream applications in drug discovery and development.

References

-

PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Van Zandt, M. C., et al. (2020). U.S. Patent No. 10,604,504 B2. U.S. Patent and Trademark Office. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate. This compound is of significant interest to researchers in medicinal chemistry and drug development due to its versatile pyrrolidine scaffold, which is a common motif in many biologically active molecules. The following sections detail the expected spectroscopic data, the rationale behind the spectral interpretations, and standardized protocols for data acquisition.

Introduction

tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (MW: 225.28 g/mol , Formula: C₁₂H₁₉NO₃) is a key intermediate in the synthesis of various substituted pyrrolidines. The presence of a ketone, an allyl group, and a tert-butoxycarbonyl (Boc) protecting group provides multiple avenues for further chemical modification. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound before its use in subsequent synthetic steps. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, and mass spectrometric profiles.

Molecular Structure and Key Spectroscopic Features

The structure of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate, with key proton and carbon environments, is depicted below. The expected NMR and MS data are a direct reflection of this arrangement of atoms.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The expected ¹H NMR spectrum of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the Boc group, the pyrrolidine ring protons, and the allyl group protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.1 | m | 2H | -CH=CH ₂ |

| ~4.0 - 3.2 | m | 3H | CH ₂-N, CH -N |

| ~2.8 - 2.2 | m | 4H | CH -C=O, CH ₂-CH= |

| 1.47 | s | 9H | -C(CH ₃)₃ |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The pyrrolidine ring protons often exhibit complex splitting patterns due to diastereotopicity and restricted rotation around the N-Boc bond, which can lead to broadened signals at room temperature.

Rationale for Spectral Assignments

The large singlet at approximately 1.47 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group. The vinyl protons of the allyl group are expected in the downfield region of the spectrum, with the internal proton (-CH =CH₂) appearing as a multiplet around 5.8 ppm and the terminal vinyl protons (-CH=CH ₂) as multiplets around 5.1 ppm. The protons on the pyrrolidine ring are subject to the electron-withdrawing effects of the adjacent nitrogen and carbonyl group, leading to a range of chemical shifts typically between 2.2 and 4.0 ppm. The protons on the carbon adjacent to the nitrogen (C2 and C5) are generally the most deshielded.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (ketone) |

| ~154 | C=O (Boc) |

| ~134 | -C H=CH₂ |

| ~118 | -CH=C H₂ |

| ~80 | -C (CH₃)₃ |

| ~50 - 40 | C H₂-N, C H-N |

| ~35 | C H₂-CH= |

| ~28 | -C(C H₃)₃ |

Rationale for Spectral Assignments

The carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a lower field (~208 ppm) than the carbamate carbonyl of the Boc group (~154 ppm). The quaternary carbon of the tert-butyl group is found around 80 ppm, while the methyl carbons are much further upfield at approximately 28 ppm. The olefinic carbons of the allyl group are expected in the 118-134 ppm range. The sp³ hybridized carbons of the pyrrolidine ring and the methylene of the allyl group will appear in the 35-50 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrometry Data

| m/z | Ion |

| 226.14 | [M+H]⁺ |

| 248.12 | [M+Na]⁺ |

| 170.10 | [M+H - C₄H₈]⁺ |

| 126.08 | [M+H - C₅H₉O₂]⁺ |

Note: M represents the parent molecule.

Fragmentation Analysis

The base peak in the ESI-MS spectrum is often the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da) from the protonated molecule to give the corresponding carbamic acid, which can then decarboxylate. Another common fragmentation is the loss of the entire Boc group (C₅H₉O₂, 101 Da).

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the instrument in positive ion mode.

-

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to optimal values for the instrument and compound.

-

Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).

-

Visualization of Key Structural Features and Spectroscopic Correlations

Caption: Key structural features of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate and their correlations to expected NMR and MS signals.

References

-

PubChem - National Center for Biotechnology Information. tert-Butyl 3-oxopyrrolidine-1-carboxylate. Available at: [Link]

An In-Depth Technical Guide to the Stability of tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The stability of such building blocks is paramount, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][] This document outlines a systematic approach based on international regulatory standards, detailing protocols for forced degradation, long-term stability assessment, and the development of a stability-indicating analytical method. The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to predict degradation pathways, establish appropriate storage conditions, and ensure the integrity of this vital chemical entity throughout its lifecycle.

Introduction: The Critical Role of Intermediate Stability

tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is a versatile heterocyclic compound, belonging to the pyrrolidine class of molecules which are significant scaffolds in medicinal chemistry.[3][4][5] Its unique trifunctional nature—a Boc-protected amine, a ketone, and a reactive allyl group—makes it a valuable precursor for complex molecular architectures. However, these same functional groups represent potential sites of instability.

The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] For a synthetic intermediate, this understanding is crucial for several reasons:

-

Process Control: It informs the design of robust synthetic routes and purification strategies.

-

Storage and Logistics: It dictates the necessary conditions for storage and shipment to prevent the formation of impurities.[][6]

-

Regulatory Compliance: A comprehensive stability data package is a prerequisite for regulatory filings, as outlined by guidelines from the International Council for Harmonisation (ICH).[8][9][10]

This guide will deconstruct the molecule's potential liabilities and present a holistic, field-proven strategy for its stability assessment.

Molecular Profile and Predicted Degradation Pathways

A proactive analysis of the molecular structure is the cornerstone of any well-designed stability study. The structure of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate contains three key functional groups, each with inherent reactivity.

-

N-Boc (tert-Butoxycarbonyl) Group: This protecting group is notoriously labile under acidic conditions.[11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form isobutylene and carbon dioxide, yielding the free secondary amine. Thermal decomposition is also a known degradation route for Boc groups.[12][13]

-

4-Oxo (Ketone) Group: The ketone functionality is relatively stable but can be susceptible to reactions such as reduction or nucleophilic attack under specific conditions.[14] More importantly, the adjacent C3 proton is acidic, creating the potential for enolization. This could lead to racemization if the C3 position is a chiral center or facilitate other unforeseen degradation reactions.

-

3-Allyl Group: The allyl group is a site of high reactivity.[15] The C-H bonds on the methylene carbon adjacent to the double bond (the allylic position) are weakened and susceptible to oxidation, leading to the formation of hydroperoxides, alcohols, or ketones.[15] The double bond itself can undergo various addition reactions or isomerization. This reactivity is a known contributor to the poor shelf life of compounds like polyunsaturated fatty acids.[15]

Based on this analysis, the primary anticipated degradation pathways are acid-catalyzed hydrolysis of the Boc group and oxidation of the allyl group .

Strategic Framework for Stability Evaluation

A comprehensive stability program is executed in distinct, logical phases. The overall goal is to identify likely degradants, understand degradation pathways, and establish a re-test period or shelf life.[1] This process is guided by the ICH Q1A(R2) guideline, which provides a harmonized approach for stability testing.[6][8][16]

Caption: Overall workflow for a comprehensive stability study.

Experimental Protocols

Development of a Stability-Indicating Method (SIM)

Expertise & Causality: A robust analytical method is the bedrock of any stability study. It must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from all potential degradation products without interference. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application.[]

Protocol: RP-HPLC Method Development

-

Column Selection: Start with a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size), which is versatile for compounds of moderate polarity.

-

Mobile Phase Screening:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile or Methanol

-

Rationale: The acidic modifier ensures sharp peak shapes for the amine that may form upon deprotection. Acetonitrile typically provides better resolution and lower backpressure than methanol.

-

-

Wavelength Selection: Using a photodiode array (PDA) detector, determine the UV absorbance maxima of the parent compound. The carbonyl group conjugated with the pyrrolidine ring is the likely chromophore. A wavelength of 210-220 nm is a logical starting point.

-

Gradient Elution: Develop a gradient program (e.g., 10% to 90% B over 20 minutes) to elute the parent compound and any potential degradants with different polarities.

-

Method Validation (Pre-Study): Before initiating formal studies, perform a preliminary validation. Inject solutions from the forced degradation experiments (see below) to ensure the method can separate the main peak from all stress-induced impurity peaks. Peak purity analysis using the PDA detector is essential to confirm that the parent peak is not co-eluting with any degradants.

Forced Degradation (Stress Testing)

Trustworthiness: Forced degradation studies are the self-validating system for your analytical method and provide a rapid preview of the molecule's inherent vulnerabilities. By intentionally exposing the compound to harsh conditions, we generate the likely degradation products that need to be tracked in the formal stability studies. The goal is to achieve 5-20% degradation of the parent compound.

Caption: Workflow for forced degradation studies.

Protocol: Stress Condition Execution

For each condition, prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and a parallel sample of the solid material.

| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Target Moiety |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60°C for 24 hours | N-Boc Group |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | 60°C for 24 hours | Ketone (enolization), Ester |

| Oxidation | 3% Hydrogen Peroxide | Room Temp for 24 hours | Allyl Group |

| Thermal (Solid) | Dry Heat | 80°C for 48 hours | Overall Molecule |

| Thermal (Solution) | Heat in Solution | 80°C for 48 hours | Overall Molecule |

| Photostability | ICH Q1B Option 2 | 1.2 million lux hours (vis) & 200 watt hours/m² (UV) | Allyl Group, Ketone |

Execution Steps:

-

Prepare samples as described in the table. Include a control sample (unstressed) for comparison.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

-

If necessary, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Dilute all samples to a standard concentration.

-

Analyze by the developed SIM (HPLC-PDA).

-

For significant degradation peaks, utilize LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain molecular weight information and aid in structural elucidation.

Long-Term and Accelerated Stability Studies

Authoritative Grounding: These formal studies are designed to simulate real-world storage conditions and predict the shelf life of the material.[1][7] The conditions are explicitly defined by the ICH Q1A(R2) guideline.[6][8][10]

Protocol: ICH Stability Study Setup

-

Batch Selection: Use at least one representative batch of the intermediate with a well-characterized purity profile.

-

Container Closure System: Store the material in a container that is representative of how it will be stored and shipped (e.g., amber glass vials with inert liners, sealed polyethylene bags).

-

Storage Conditions: Place the packaged samples into qualified, calibrated stability chambers set to the conditions below.

-

Testing Schedule: Pull samples for analysis at the specified time points.

| Study Type | Storage Condition | Minimum Duration | Testing Time Points (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 |

Analysis at Each Time Point:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of the parent compound using the validated SIM.

-

Purity/Impurities: Quantification of known and unknown degradation products using the SIM.

Data Interpretation and Reporting

Hypothetical Data Summary (Accelerated Conditions - 40°C/75% RH)

| Time Point | Appearance | Assay (%) | Impurity A (%) (Boc-deprotected) | Impurity B (%) (Allyl-Oxidized) | Total Impurities (%) |

| T=0 | White Powder | 99.8 | < 0.05 | < 0.05 | 0.15 |

| T=3 Months | White Powder | 99.5 | 0.10 | 0.08 | 0.42 |

| T=6 Months | Off-white Powder | 99.1 | 0.25 | 0.15 | 0.78 |

Interpretation:

-

The slight change in appearance to "off-white" at 6 months under accelerated conditions should be noted.

-

A minor decrease in assay is observed, which correlates with a rise in specific impurities.

-

The formation of the Boc-deprotected and allyl-oxidized impurities confirms the degradation pathways predicted by the forced degradation study.

-

The rate of degradation under these conditions can be used to project a tentative re-test period, which must be confirmed by the long-term data.

Conclusion and Recommendations

The stability of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is governed primarily by the lability of its N-Boc and allyl functional groups. A systematic study encompassing forced degradation and formal ICH stability testing provides a robust understanding of its degradation profile.

Key Findings & Recommendations:

-

Primary Degradation Pathways: The molecule is susceptible to acid-catalyzed deprotection and oxidation of the allyl moiety.

-

Handling: Avoid exposure to acidic conditions and strong oxidizing agents.

-

Storage: Based on preliminary analysis, the material should be stored in well-sealed, airtight containers, protected from light, and kept in a controlled, cool environment (e.g., 2-8°C or controlled room temperature) to minimize degradation.

-

Re-Test Period: The final re-test period will be established based on the full 12-month long-term stability data, where the impurity levels do not exceed pre-defined specifications.

This comprehensive stability evaluation ensures that tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate can be confidently used in subsequent manufacturing steps, safeguarding the quality and integrity of the final pharmaceutical product.

References

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

TheICHGuidelines. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

-

ICH. (2003). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. [Link]

- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [https://www.ikev.org/files/2022-03-04/c12576130048451bc1256d32002d9765/ file/q1ar2c1.pdf)

-

Wikipedia. Allyl group. [Link]

-

National Center for Biotechnology Information. (2020). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PubMed Central. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

National Center for Biotechnology Information. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

Patsnap Eureka. (2025). How Alkyls Influence Medicinal Chemistry Developments?. [Link]

-

Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. [Link]

-

National Center for Biotechnology Information. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. [Link]

-

Quora. (2019). What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN?. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products. [Link]

-

HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

PubChem. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. [Link]

-

PubMed. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

-

PubChem. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubChem. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. [Link]

-

PubChemLite. Tert-butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate. [Link]

-

Chongqing Chemdad Co., Ltd. tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate. [Link]

Sources

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 10. One moment, please... [ikev.org]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allyl group - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

"Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate" reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of tert-Butyl 3-Allyl-4-oxopyrrolidine-1-carboxylate

Introduction: A Versatile Scaffold in Modern Synthesis

tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is a highly functionalized heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structure features a pyrrolidinone core, a common motif in a vast array of natural products, particularly alkaloids, and pharmacologically active compounds.[1][2][3][4] The strategic placement of a ketone at the C4 position, an allyl group at the C3 stereocenter, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom endows the molecule with a rich and tunable reactivity profile. This guide provides a comprehensive exploration of its core reactivity, offering field-proven insights into its behavior in key synthetic transformations. We will delve into the causality behind experimental choices, providing detailed protocols and mechanistic visualizations to empower researchers and drug development professionals in leveraging this scaffold for the synthesis of complex molecular architectures.

Molecular Architecture and Electronic Landscape

The reactivity of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is a direct consequence of the interplay between its constituent functional groups. Understanding this electronic landscape is paramount to predicting its behavior and designing rational synthetic strategies.

-

The 4-Oxo Group: The ketone functionality serves as a primary electrophilic center, rendering it susceptible to attack by various nucleophiles and reducing agents. Crucially, it also enhances the acidity of the adjacent α-protons at the C3 and C5 positions, enabling the formation of enolates—key intermediates for carbon-carbon bond formation.

-

The 3-Allyl Group: This hydrocarbon substituent introduces a nucleophilic π-system, creating a locus for cycloaddition reactions and various electrophilic additions. Its presence establishes a chiral center at the C3 position, which has profound implications for the stereochemical outcome of subsequent transformations.

-

The N-Boc Group: The tert-butoxycarbonyl protecting group plays a multifaceted role. As an electron-withdrawing carbamate, it decreases the nucleophilicity of the nitrogen atom. Its significant steric bulk influences the conformation of the five-membered ring, often directing the approach of reagents to the opposite face. While stable to a wide range of nucleophilic and basic conditions, it can be readily cleaved under acidic conditions, unmasking the secondary amine for further functionalization.[5][6][7][8]

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Key reactive centers of the title compound.

Core Reactivity Profiles: A Mechanistic Exploration

This section details the principal modes of reactivity, supported by mechanistic rationale and representative experimental protocols.

Reactions at the C4-Carbonyl: Stereoselective Reductions

The reduction of the C4-ketone to the corresponding secondary alcohol is a fundamental transformation that introduces a new stereocenter. The stereochemical outcome is highly dependent on the steric environment created by the N-Boc and C3-allyl groups, as well as the choice of reducing agent.

Mechanistic Insight: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), typically approach from the face opposite to the large N-Boc and C3-allyl substituents, leading to a high degree of diastereoselectivity. Less hindered reagents like sodium borohydride (NaBH₄) may exhibit lower selectivity.

Workflow: Stereoselective Ketone Reduction

Caption: General workflow for the reduction of the C4-ketone.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolution: Dissolve tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (1.0 eq) in methanol (MeOH, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reagent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (EtOAc, 3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate diastereomers.

| Reducing Agent | Typical Solvent | Diastereoselectivity (cis:trans) |

| NaBH₄ | MeOH | Moderately selective |

| LiAlH₄ | THF | Moderately selective |

| L-Selectride® | THF | Highly selective |

| K-Selectride® | THF | Highly selective |

| Note: Selectivity is substrate and condition-dependent. The cis/trans nomenclature refers to the relative orientation of the 3-allyl and 4-hydroxyl groups. |

Enolate Chemistry: α-Alkylation and Conjugate Additions

The acidity of the C3-proton allows for the regioselective formation of an enolate, a potent carbon nucleophile. This reactivity is the cornerstone for introducing new substituents at the C3 position, further elaborating the pyrrolidine scaffold.

Mechanistic Insight: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is required to quantitatively deprotonate the C3 position. The resulting lithium or sodium enolate can then react with a variety of electrophiles. The stereochemical outcome of the alkylation is often controlled by the thermodynamic stability of the final product, with the incoming electrophile adding from the face opposite the existing allyl group to minimize steric clash. This same enolate can participate in Michael or 1,4-conjugate additions to α,β-unsaturated systems.[9][10][11][12][13]

Logical Flow: C3-Alkylation via Enolate Intermediate

Caption: The process of C3-alkylation.

Experimental Protocol: C3-Methylation

-

Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C.

-

Base Addition: Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

-

Substrate Addition: Add a solution of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise over 20 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Electrophile Addition: Add methyl iodide (MeI, 1.5 eq) dropwise.

-

Reaction: Maintain the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the product by flash chromatography to yield tert-butyl 3-allyl-3-methyl-4-oxopyrrolidine-1-carboxylate.

Reactions of the Allyl Group: Cycloadditions

The terminal alkene of the allyl group is an excellent reaction partner in a variety of cycloaddition reactions, providing rapid access to complex, fused, and spirocyclic heterocyclic systems. The [3+2] cycloaddition is particularly powerful.[14][15][16]

Mechanistic Insight: In a 1,3-dipolar cycloaddition, the allyl group acts as the dipolarophile, reacting with a 1,3-dipole such as an azomethine ylide. These ylides can be generated in situ from the thermal or metal-catalyzed ring-opening of an aziridine or the condensation of an α-amino acid with an aldehyde. The reaction typically proceeds via a concerted mechanism, leading to the stereospecific formation of a new five-membered ring.

Experimental Protocol: [3+2] Cycloaddition with an Azomethine Ylide

-

Setup: In a sealed tube, combine tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (1.0 eq), sarcosine (N-methylglycine, 1.2 eq), and paraformaldehyde (1.2 eq).

-

Solvent: Add toluene (0.1 M) as the solvent.

-

Heating: Seal the tube and heat the mixture to 110 °C (oil bath temperature).

-

Reaction Monitoring: Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS. The reaction generates water, which can be removed by a Dean-Stark trap in larger-scale reactions.

-

Workup: Cool the reaction to room temperature, dilute with EtOAc, and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to afford the bicyclic pyrrolizidinone product.

N-Boc Group Manipulation: Deprotection

The final step in many synthetic sequences involving this scaffold is the removal of the Boc protecting group to reveal the free secondary amine. This is almost universally achieved under acidic conditions.[7]

Mechanistic Insight: The acid (e.g., TFA, HCl) protonates the carbonyl oxygen of the carbamate. This activates the group towards cleavage, leading to the loss of carbon dioxide and the stable tert-butyl cation. The tert-butyl cation is subsequently trapped by a nucleophile in the mixture or eliminated as isobutylene.[8]

Experimental Protocol: Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the N-Boc protected pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature. Caution: TFA is highly corrosive.

-

Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Neutralization: Dissolve the resulting residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic.

-

Workup: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the free amine. Further purification may be required depending on the substrate.

Applications in the Synthesis of Bioactive Molecules

The true value of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate lies in its application as a versatile precursor for molecules of biological and pharmaceutical interest. The pyrrolidine ring is a privileged structure found in numerous alkaloids and modern drugs. F[2][17]or instance, the functional handles on this scaffold can be elaborated to construct complex polycyclic systems like pyrrolizidine and indolizidine alkaloids, which are known for their wide range of biological activities, including glycosidase inhibition. T[3][4]he ability to stereoselectively introduce substituents at C3 and C4, coupled with the diverse reactivity of the allyl group, makes it an ideal starting point for diversity-oriented synthesis in drug discovery campaigns.

Summary and Future Outlook

tert-Butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is a synthetic intermediate of considerable utility. Its reactivity is defined by four key domains: the electrophilic C4-ketone, the enolizable C3-position, the versatile C3-allyl group, and the sterically influential, acid-labile N-Boc group. Mastery of these reactive sites allows for the rational and often stereoselective construction of highly substituted pyrrolidine derivatives. The protocols and mechanistic insights provided herein serve as a guide for chemists to harness the full synthetic potential of this powerful building block. Future applications will undoubtedly see this scaffold employed in the synthesis of novel therapeutic agents, complex natural products, and advanced materials, solidifying its role as a cornerstone of modern heterocyclic chemistry.

References

-

Bhat, C., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(11), 5405-5452. [Link]

-

Kozlov, N. G., & Tverdokhlebov, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8275. [Link]

-

Bocaneala, F. (2023). The Critical Role of BOC Protecting Groups in Drug Synthesis. PharmaCompass. [Link]

-

Mohammadi Ziarani, G., Gholamzadeh, P., & Badiei, A. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Natural Products and Bioprospecting, 12(1), 3. [Link]

-

Mohammadi Ziarani, G., Gholamzadeh, P., & Badiei, A. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Jinxiang Chemical. (2023). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

-

Ma, S., et al. (2023). Stereospecific [3+2] Cycloaddition of Chiral Arylallenes with C,N-Cyclic Azomethine Imines. Organic Letters. [Link]

-

Harmata, M. (1997). [4 + 3] Cycloaddition Reactions. Comprehensive Organic Functional Group Transformations. [Link]

-

Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]

-

Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

-

King, S. A., Armstrong, J., & Keller, J. (1998). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses, 75, 50. [Link]

-

Wagdy, L., et al. (2018). Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti-Alzheimer's agents. Bioorganic Chemistry, 76, 210-217. [Link]

-

Chemistry LibreTexts. (2023). Conjugate Addition Reactions. [Link]

-

Takeda, Y., et al. (2022). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]

- Google Patents. (n.d.). Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

Masar, M., & Machara, A. (2014). (3+2)-Cycloaddition Reactions of Oxyallyl Cations. Molecules, 19(12), 20516-20531. [Link]

-

Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). [Link]

-

Chemistry LibreTexts. (2023). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Harmata, M. (2023). (4+3) Cycloadditions of Allylic and Related Cations. Organic Reactions. [Link]

-

Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

Sources